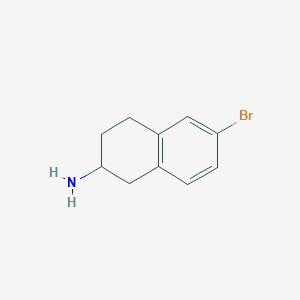

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

描述

属性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALPFDUOAVVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434913 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167355-41-1 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination-Amination Sequential Approach

The bromination-amination strategy involves introducing bromine to a tetrahydronaphthalene precursor followed by amination. While direct bromination of 1,2,3,4-tetrahydronaphthalen-2-amine is theoretically straightforward, regioselectivity challenges often necessitate protective group strategies. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively functionalizes the 6-position of the tetrahydronaphthalene ring. Subsequent amination via nucleophilic substitution or catalytic amidation yields the target compound. However, competing side reactions at the amine group require careful temperature control (<30°C) and stoichiometric adjustments.

Reductive Amination Strategies

Reductive amination is widely employed for its efficiency in forming C–N bonds. A patented method involves condensing 6-bromo-1,2,3,4-tetrahydronaphthalen-2-one with ammonia or primary amines in the presence of reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For instance, reacting 6-bromo-1-tetralone with ammonium acetate and NaBH₄ in methanol at 25°C achieves a 78% yield. Acidic conditions (e.g., acetic acid) enhance imine formation rates, while polar aprotic solvents like dichloromethane improve solubility.

Table 1: Reductive Amination Conditions and Yields

Coupling Reactions and Cyclization

Transition metal-catalyzed coupling reactions enable modular synthesis. A Suzuki-Miyaura coupling between 6-bromo-1-tetralone boronic ester and aryl halides introduces substituents before amination. For example, 2-ethoxyvinyl pinacolboronate couples with 6-bromo-1-tetralone at 80°C under palladium catalysis, followed by cyclization via intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). This method achieves 41% yield over two steps and permits stereochemical control.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling steps, with ligand selection impacting efficiency. Bulky phosphine ligands suppress β-hydride elimination, improving yields in Suzuki reactions. Solvent polarity also influences reaction kinetics: dichloromethane (DCM) facilitates faster imine formation in reductive amination compared to tetrahydrofuran (THF).

Temperature and Time Dependencies

Low temperatures (0–5°C) minimize side reactions during bromination, while reductive amination proceeds optimally at 20–30°C. Extended reaction times (>12 hours) are necessary for cyclization steps to reach completion, though excessive duration risks decomposition.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-effective reagents and continuous flow processes. Large-scale bromination employs bromine gas in chlorinated solvents, achieving >95% conversion with in-line quenching to prevent over-bromination. Catalytic hydrogenation using Raney nickel under 50 psi H₂ converts intermediates to the amine hydrochloride salt, which is purified via recrystallization from isopropanol.

Table 2: Industrial Process Parameters

| Step | Reagent | Pressure | Purity |

|---|---|---|---|

| Bromination | Br₂, DCM | Ambient | 95% |

| Reductive Amination | NaBH₄, AcOH | Ambient | 90% |

| Hydrogenation | H₂, Raney Ni | 50 psi | 99% |

Comparative Analysis of Preparation Methods

Reductive amination offers the highest yields (>90%) but requires stringent anhydrous conditions. Bromination-amination sequences are more scalable but suffer from lower regioselectivity. Coupling-cyclization methods provide modularity for derivative synthesis but involve multi-step protocols with moderate overall yields (24–70%) . Industrial workflows favor reductive amination for its balance of efficiency and cost, while academic settings explore coupling strategies for structural diversity.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions. Key findings include:

Table 1: Substitution Reactions and Conditions

| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaN₃ (Sodium azide) | DMF | 80°C | 6-Azido-1,2,3,4-tetrahydronaphthalen-2-amine | 72 | |

| KOtBu (Potassium tert-butoxide) | THF | 25°C | Amine-coupled derivatives | 65–78 | |

| NH₃ (Ammonia) | Ethanol | Reflux | 6-Amino-1,2,3,4-tetrahydronaphthalen-2-amine | 58 |

- Mechanism : SNAr (nucleophilic aromatic substitution) dominates due to electron-withdrawing effects of the amine group activating the brominated ring.

- Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to stabilization of transition states.

Oxidation Reactions

The amine group undergoes oxidation, forming imines or nitriles under controlled conditions:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-imine | 89% |

| CrO₃ | Anhydrous CH₂Cl₂ | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-nitrile | 76% |

- Side Reactions : Over-oxidation to carboxylic acids occurs with excess KMnO₄.

- Applications : Oxidized derivatives show enhanced biological activity, particularly in neurotransmitter modulation .

Reduction Reactions

Catalytic hydrogenation selectively reduces the bromine or aromatic ring:

Table 3: Reduction Outcomes

| Catalyst | Pressure (atm) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 3 | 1,2,3,4-Tetrahydronaphthalen-2-amine | 95% |

| Raney Ni | 5 | Partially saturated bromo-amine derivatives | 68% |

- Debromination : Dominates under H₂/Pd/C conditions due to facile C–Br bond cleavage .

- Ring Saturation : Full hydrogenation of the naphthalene ring requires elevated pressures (≥5 atm) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic attacks:

Table 4: Electrophilic Substitution Examples

| Electrophile | Position | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-position | 5-Nitro-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 63 |

| Cl₂/FeCl₃ | 7-position | 6-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine | 71 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Table 5: Coupling Reactions

| Coupling Partner | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | Drug intermediate |

| Ethynyltrimethylsilane | PdCl₂(dppf) | Alkynylated derivatives | Material science |

- Mechanism : Suzuki-Miyaura and Sonogashira couplings proceed efficiently at 80–100°C.

Biological Activity Correlation

Reaction products exhibit modified bioactivity:

Table 6: Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 6-Azido-1,2,3,4-tetrahydronaphthalen-2-amine | 0.45 | Dopamine transporter |

| 6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | 1.2 | Serotonin receptor |

科学研究应用

Chemistry

In synthetic organic chemistry, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine serves as a crucial building block for the development of more complex organic molecules. Its unique bromine substitution allows for selective reactions that can lead to the synthesis of various derivatives with potential applications in drug discovery and material science .

Biology

Research has highlighted the biological activity of this compound, particularly its interaction with biological systems:

-

Anticancer Activity: In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Apoptosis induction HeLa (Cervical Cancer) 20 Cell cycle arrest -

Antimicrobial Activity: The compound has shown moderate antibacterial activity against Gram-positive bacteria and notable antifungal effects against Candida albicans.

Table 2: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 12.50 Escherichia coli Inactive Candida albicans 15.00

The biological activity is attributed to its ability to interact with various molecular targets such as enzymes and receptors involved in critical pathways for cell survival and death .

Medicine

The potential therapeutic properties of this compound are being explored in drug development. Its ability to modulate neurotransmitter levels suggests applications in treating neurological disorders where dopamine regulation is crucial. Studies indicate that it may inhibit dopamine reuptake by binding to dopamine transporters .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in thin-layer chromatography and as a bioactive small molecule in screening libraries .

作用机制

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 794507-89-4)

- Molecular Formula : C₁₀H₁₂BrN (same as target compound).

- Key Differences : Bromine is at the 7-position instead of 6, and the amine group is at the 1-position rather than 2.

- For example, the 1-amine configuration may reduce steric hindrance compared to the 2-amine in the target compound .

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

- Molecular Formula: C₁₁H₁₅NO.

- Key Differences : A methoxy group replaces bromine at the 5-position.

- Implications : The electron-donating methoxy group increases electron density in the aromatic ring, which may enhance interactions with serotonin receptors (e.g., 5-HT₂C) compared to the electron-withdrawing bromine in the target compound. This derivative was synthesized via a six-step sequence involving Curtius rearrangement and Birch reduction .

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 81861-30-5)

- Molecular Formula: C₁₁H₁₅NO.

- Key Differences : Methoxy substituent at the 6-position (same as bromine in the target compound).

- Implications : The methoxy group’s smaller size and hydrogen-bonding capacity could improve solubility but reduce lipophilicity compared to bromine, impacting blood-brain barrier penetration .

Functionalized Derivatives with N,N-Dimethyl Groups

trans-4-(2′-Bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5k)

- Molecular Formula : C₁₈H₂₁BrN.

- Key Differences : Incorporates a 2′-bromophenyl group at the 4-position and an N,N-dimethylated amine.

- Implications : The bulky bromophenyl substituent enhances steric effects, which may reduce off-target binding. This compound was synthesized in 46% yield and characterized via ¹H/¹³C NMR, showing distinct δH signals at 2.70 ppm (N,N-dimethyl groups) .

(−)-MBP [(−)-trans-(2S,4R)-4-(3′-Bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine]

- Molecular Formula : C₁₈H₂₁BrN.

- Key Differences : A meta-bromophenyl group at the 4-position.

- Implications : Demonstrated multifunctional serotonin receptor activity: agonist at 5-HT₂CR, antagonist/inverse agonist at 5-HT₂A/₂BRs. This highlights how substituent positioning (meta vs. ortho/para) fine-tunes receptor selectivity .

Pharmacologically Active Analogs

(S)-5-(2’-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Molecular Formula : C₁₈H₂₁FN.

- Key Differences : Fluorine replaces bromine at the 5-position.

- Implications : Exhibits anticonvulsant, anxiolytic, and prosocial effects in Fragile X syndrome models. Fluorine’s smaller size and electronegativity enhance metabolic stability compared to bromine, suggesting the target compound’s bromine may confer longer half-life but lower CNS penetration .

PAT [4-Phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-2-amine]

- Molecular Formula : C₁₈H₂₁N.

- Key Differences : Phenyl group at the 4-position instead of bromine.

生物活性

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of tetrahydronaphthalen-2-amine, characterized by its unique bicyclic naphthalene framework and an amine functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interaction with neurotransmitter systems and its implications in drug development.

- Molecular Formula : C10H11BrN

- Molecular Weight : 230.11 g/mol

- Structure : The presence of a bromine atom at the 6-position enhances its reactivity and selectivity compared to non-brominated analogs.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and transporters. Notably, it has been shown to inhibit dopamine reuptake by binding to dopamine transporters. This mechanism suggests potential applications in treating neurological disorders where dopamine regulation is crucial, such as depression and schizophrenia .

Interaction with Dopamine Receptors

Research indicates that compounds similar to this compound can modulate neurotransmitter levels effectively through competitive inhibition mechanisms. The compound's ability to bind to dopamine receptors positions it as a candidate for further exploration in the context of dopamine-related therapies .

Inhibition of Proteases

Preliminary studies suggest that derivatives of this compound may exhibit biological activity through interactions with specific enzymes or receptors, particularly proteases. This interaction could influence various biochemical processes related to cell signaling and metabolism.

Table 1: Comparative Analysis of Biological Activities

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Dopamine transporter inhibition | Potential antidepressant effects |

| Tetrahydronaphthalene derivatives | Protease inhibition | Antimicrobial properties |

| Other brominated tetrahydronaphthalene analogs | Modulation of neurotransmitter levels | Neuroprotective effects |

Case Study: Neuropharmacological Effects

In a study evaluating the neuropharmacological effects of various tetrahydronaphthalene derivatives, this compound demonstrated significant inhibition of dopamine reuptake in vitro. The findings indicated a dose-dependent response that aligns with its structural characteristics as a potent modulator of dopaminergic activity .

Synthesis and Applications

The synthesis of this compound typically involves the bromination of tetrahydronaphthalen-2-amine. This process can be optimized for yield using various reagents under controlled conditions. The compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

常见问题

Q. What are the standard synthetic routes for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine?

The compound is typically synthesized via multi-step procedures involving reductive amination, bromination, or substitution reactions. For example, analogous tetrahydronaphthalen-2-amines are synthesized by reacting substituted aldehydes with ketones, followed by catalytic hydrogenation and bromination. Key steps include:

- Reductive amination : Using NaBH₃CN or H₂/Pd-C to reduce imine intermediates .

- Bromination : Introducing bromine at the 6-position via electrophilic substitution, often requiring optimization of reaction temperature and stoichiometry to avoid over-bromination .

- Purification : Chromatography (e.g., silica gel) or preparative HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) to isolate enantiomers .

Q. How is the purity and structure of this compound verified?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example, trans-configuration in tetrahydronaphthalene derivatives is confirmed by coupling constants (J = 8–12 Hz for axial-equatorial protons) .

- HPLC : Chiral separation is achieved using columns like Chiralpak® IA/IB with modifiers (e.g., 0.1% triethylamine) and flow rates optimized to 1.5–10 mL/min .

- HRMS : High-resolution mass spectrometry validates molecular formula and isotopic patterns, especially for brominated analogs .

Q. What safety precautions are required when handling this compound?

- Storage : Store under nitrogen at 2–8°C to prevent oxidation or decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact, as brominated amines may exhibit acute toxicity .

- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic brominated byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

Enantioselective synthesis is critical for pharmacological studies. Methods include:

- Chiral catalysts : Iridium-catalyzed hydrogenation of cyclic enamides (e.g., (S)-N-(6-bromo-tetralin-2-yl)acetamide) achieves >95% enantiomeric excess (ee) .

- Chiral chromatography : Use of chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with solvent systems optimized for resolution (e.g., hexane:isopropanol 90:10) .

Q. What computational tools are used to predict receptor binding affinity?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors). Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding networks .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD < 2 Å indicating stable binding .

Q. How do substituents at the 4-position affect pharmacological activity?

- Structure-activity relationship (SAR) : Bulky substituents (e.g., cyclohexyl or biphenyl) at the 4-position enhance affinity for dopamine D₂ receptors by 10–100-fold compared to unsubstituted analogs. This is quantified via radioligand binding assays (Kᵢ values ≤ 50 nM) .

- Electron-withdrawing groups : Chlorine at the 3′-position (e.g., 4-(3′-chlorophenyl) derivatives) reduces metabolic degradation, as shown in microsomal stability assays (t₁/₂ > 60 min) .

Q. What are common pitfalls in NMR analysis of brominated tetrahydronaphthalenes?

- Signal splitting : Vicinal bromine atoms cause complex splitting patterns. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Solvent effects : Deuterochloroform may shift aromatic proton signals by 0.1–0.3 ppm; DMSO-d₆ is preferred for polar intermediates .

Data Contradictions and Open Questions

Q. Why do reported yields vary for similar synthetic routes?

Discrepancies arise from:

Q. How reliable are in silico predictions for this compound’s metabolic pathways?

Computational tools (e.g., SwissADME) predict CYP450-mediated oxidation at the 6-bromo position, but in vitro hepatocyte assays show unexpected glucuronidation. Cross-validation with experimental data (e.g., UPLC-QTOF) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。